molecular formula C12H15N3O5 B13448325 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid

Cat. No.: B13448325
M. Wt: 284.28 g/mol
InChI Key: IEBOWQSCVIKQHZ-FIBGUPNXSA-N
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Description

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a nitro group, an aniline derivative, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the nitration of aniline derivatives. The nitro group is introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. The trideuteriomethylamino group is then added through a substitution reaction involving trideuteriomethylamine. The final step involves the formation of the pentanoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The trideuteriomethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various carboxylic acid derivatives.

Scientific Research Applications

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trideuteriomethylamino group may enhance the compound’s stability and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Shares the nitro group but lacks the trideuteriomethylamino and pentanoic acid moieties.

    Aniline derivatives: Similar in structure but differ in functional groups attached to the aniline ring.

    Pentanoic acid derivatives: Similar in the carboxylic acid moiety but differ in the aromatic substituents.

Uniqueness

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is unique due to the combination of its nitro, trideuteriomethylamino, and pentanoic acid groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

284.28 g/mol

IUPAC Name

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3

InChI Key

IEBOWQSCVIKQHZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Origin of Product

United States

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